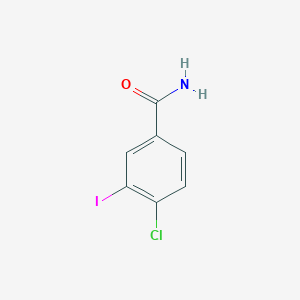

4-Chloro-3-iodobenzamide

Description

4-Chloro-3-iodobenzamide is a halogenated aromatic compound featuring a benzamide backbone with chlorine and iodine substituents at the 4- and 3-positions, respectively. Its molecular formula is C₇H₅ClINO, and its molecular weight is approximately 297.48 g/mol. Halogenated benzamides are often explored for their bioactivity, particularly in targeting enzymes or receptors via halogen bonding interactions .

Properties

IUPAC Name |

4-chloro-3-iodobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClINO/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3H,(H2,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTCJMBKOAKXIQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)N)I)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClINO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60622545 | |

| Record name | 4-Chloro-3-iodobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60622545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.48 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

791137-24-1 | |

| Record name | 4-Chloro-3-iodobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60622545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-3-iodobenzamide typically involves the halogenation of benzamide derivatives. One common method is the iodination of 4-chlorobenzamide using iodine and an oxidizing agent such as sodium nitrite in the presence of hydrochloric acid. The reaction proceeds through the formation of a diazonium intermediate, which then reacts with iodine to form the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-3-iodobenzamide can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Reduction Reactions: The compound can be reduced to form 4-chloro-3-aminobenzamide.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.

Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.

Major Products:

Substitution Reactions: Products include 4-chloro-3-azidobenzamide or 4-chloro-3-cyanobenzamide.

Coupling Reactions: Biaryl compounds with various functional groups.

Reduction Reactions: 4-Chloro-3-aminobenzamide.

Scientific Research Applications

4-Chloro-3-iodobenzamide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Chloro-3-iodobenzamide depends on its application. In biological systems, it may act as an inhibitor of specific enzymes or interact with proteins to modulate their function. The molecular targets and pathways involved would vary based on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

Structural and Functional Group Differences

The table below highlights key differences between 4-Chloro-3-iodobenzamide and related compounds:

Reactivity and Stability

- Amide vs. Carboxylic Acid : The amide group in this compound is less acidic (pKa ~17) compared to the carboxylic acid group (pKa ~2.5) in 4-Chloro-3-iodobenzoic acid. This impacts solubility and reactivity in aqueous environments .

- Iodine Substituent : The iodine atom in this compound facilitates nucleophilic aromatic substitution (e.g., Suzuki-Miyaura coupling) more readily than chlorine, enabling derivatization for drug discovery .

- Aldehyde Derivatives : 4-Chloro-3-iodobenzaldehyde is prone to oxidation to the carboxylic acid or reduction to the alcohol, limiting its stability under certain conditions .

Biological Activity

4-Chloro-3-iodobenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article provides a detailed overview of the biological activity of this compound, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is . The presence of chlorine and iodine atoms in its structure contributes to its unique reactivity and biological interactions. The compound can be synthesized through various methods, which often involve halogenation reactions that introduce these substituents onto the benzamide framework.

1. Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties against various bacterial strains. In a study evaluating its efficacy against Gram-positive and Gram-negative bacteria, the compound demonstrated significant inhibitory effects, particularly against Staphylococcus aureus and Escherichia coli.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

These results suggest that the compound may serve as a potential candidate for the development of new antimicrobial agents.

2. Anti-inflammatory Properties

The anti-inflammatory effects of this compound have been investigated in vitro and in vivo. In a murine model of inflammation, the compound reduced edema significantly compared to control groups. The mechanism appears to involve inhibition of pro-inflammatory cytokines such as TNF-α and IL-6.

Case Study: Anticancer Activity

A pivotal study evaluated the anticancer potential of this compound on several cancer cell lines, including:

- MCF-7 (breast cancer)

- HCT116 (colorectal cancer)

- T98G (glioblastoma)

The results showed that at a concentration of 50 µM, the compound inhibited cell proliferation by over 75% in HCT116 and T98G cell lines, indicating significant anticancer activity.

| Cell Line | Inhibition (%) |

|---|---|

| MCF-7 | 20 |

| HCT116 | 85 |

| T98G | 78 |

These findings highlight the potential of this compound as an effective therapeutic agent in cancer treatment.

The biological activity of this compound is largely attributed to its ability to interact with specific biological targets. It may act as an inhibitor or modulator for certain enzymes or receptors involved in critical cellular pathways. The halogen substituents enhance its binding affinity and specificity toward these targets, facilitating its therapeutic effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.